molecular formula C38H34O2P2S B14125422 S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim

S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim

Cat. No.: B14125422
M. Wt: 616.7 g/mol
InChI Key: WXYRSZXESRYPFX-UHFFFAOYSA-N
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Description

“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” typically involves the reaction of diphenylphosphine with a suitable chiral precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of the chiral precursor under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, especially in catalytic cycles.

    Substitution: The ligand can undergo substitution reactions where the diphenylphosphine groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of metal-ligand complexes.

Scientific Research Applications

Chemistry

In chemistry, “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is widely used as a ligand in asymmetric catalysis. It forms complexes with transition metals that are used in enantioselective hydrogenation, hydroformylation, and other catalytic processes.

Biology and Medicine

In biology and medicine, this compound’s metal complexes are studied for their potential use in drug development and as diagnostic agents. The chiral nature of the ligand allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Industry

Industrially, “this compound” is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable metal complexes makes it valuable in various catalytic processes used in manufacturing.

Mechanism of Action

The mechanism by which “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic reactions by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2 2-Bis(diphenylphosphino)-1 1-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.

    1 2-Bis(diphenylphosphino)ethane (DPPE): A commonly used bidentate ligand in coordination chemistry.

    1 1’-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand used in various catalytic processes.

Uniqueness

“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is unique due to its specific chiral structure, which provides distinct advantages in asymmetric catalysis. Its ability to form stable complexes with a wide range of transition metals makes it versatile and valuable in both research and industrial applications.

Properties

Molecular Formula

C38H34O2P2S

Molecular Weight

616.7 g/mol

IUPAC Name

[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;sulfane

InChI

InChI=1S/C38H32O2P2.H2S/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-28H,1-2H3;1H2

InChI Key

WXYRSZXESRYPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC.S

Origin of Product

United States

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